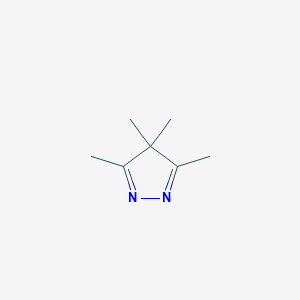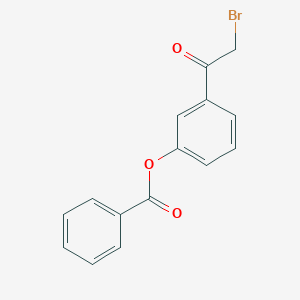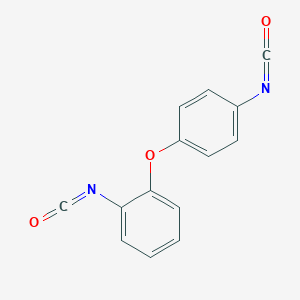
1-Isocyanato-2-(4-isocyanatophenoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride, commonly known as DOTMA, is a cationic lipid used extensively in gene transfection. It is a synthetic lipid that forms liposomes, which can encapsulate nucleic acids such as DNA and RNA, facilitating their delivery into cells. This compound has been pivotal in the development of non-viral gene delivery systems due to its ability to form stable complexes with nucleic acids and promote efficient cellular uptake .
准备方法
合成路线和反应条件: DOTMA的合成涉及1,2-二油酰基-sn-甘油-3-磷酸胆碱与三甲胺的反应。该反应通常在氯仿或甲醇等有机溶剂中,在受控温度条件下进行。 然后,使用柱色谱等技术对产物进行纯化,以获得纯化合物 .
工业生产方法: 在工业环境中,DOTMA的生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度的试剂和溶剂,以确保最终产品的质量。反应条件经过优化,以最大限度地提高产率并减少杂质。 纯化过程可能包括额外的步骤,例如重结晶和高效液相色谱 (HPLC),以达到所需的纯度水平 .
化学反应分析
反应类型: DOTMA主要发生涉及其阳离子头部基团和疏水尾部的反应。这些反应包括:
与核酸的络合: DOTMA通过其带正电的头部基团与核酸带负电的磷酸骨架之间的静电相互作用,与DNA和RNA形成复合物.
与细胞膜的相互作用: DOTMA的阳离子性质使其能够与细胞膜的带负电成分相互作用,促进脂质体与细胞膜的融合,以及随后将核酸释放到细胞中.
常用试剂和条件:
形成的主要产物: DOTMA与核酸反应形成的主要产物是脂质-核酸复合物,可用于基因递送应用 .
科学研究应用
DOTMA在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:
基因治疗: DOTMA被用作将治疗基因递送到靶细胞的非病毒载体。
疫苗开发: 基于DOTMA的脂质体已被用于递送mRNA疫苗,包括为SARS-CoV-2开发的那些疫苗.
药物递送: DOTMA用于包裹和将小分子、肽和蛋白质递送到特定的细胞或组织。
生物学研究: DOTMA通过使细胞能够有效地转染质粒DNA和RNA分子,促进对基因功能和调控的研究。
作用机制
DOTMA的作用机制涉及几个关键步骤:
脂质体的形成: DOTMA在水性环境中形成单层脂质体。这些脂质体可以通过静电相互作用包裹核酸。
与核酸的络合: DOTMA带正电的头部基团与核酸带负电的磷酸骨架相互作用,形成稳定的脂质-核酸复合物。
细胞摄取: DOTMA的阳离子性质促进脂质体与带负电的细胞膜的相互作用,促进内吞作用,并将核酸释放到细胞质中。
基因表达: 一旦进入细胞,核酸可以转录和翻译,导致所需基因产物的表达。
类似化合物:
1,2-二油酰基-3-三甲基铵-丙烷 (DOTAP): 与DOTMA类似,DOTAP是一种用于基因转染的阳离子脂质。两种化合物具有相似的结构和功能,但在其连接键方面有所不同。
N-[1-(2,3-二油酰氧基)丙基]-N,N-二甲基-N-乙基铵氯化物 (DODEMA): 另一种在基因递送中具有类似应用的阳离子脂质。
DOTMA的独特性: DOTMA因其高转染效率和能够与核酸形成稳定的复合物而独树一帜。其结构允许与细胞膜有效相互作用,使其成为基因递送应用的首选。
相似化合物的比较
1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Similar to DOTMA, DOTAP is a cationic lipid used for gene transfection. Both compounds share similar structures and functions but differ in their linkage bonds.
N-[1-(2,3-Dioleyloxy)propyl]-N,N-dimethyl-N-ethylammonium chloride (DODEMA): Another cationic lipid with similar applications in gene delivery.
Uniqueness of DOTMA: DOTMA is unique due to its high transfection efficiency and ability to form stable complexes with nucleic acids. Its structure allows for efficient interaction with cell membranes, making it a preferred choice for gene delivery applications.
属性
CAS 编号 |
17022-11-6 |
|---|---|
分子式 |
C14H8N2O3 |
分子量 |
252.22 g/mol |
IUPAC 名称 |
1-isocyanato-2-(4-isocyanatophenoxy)benzene |
InChI |
InChI=1S/C14H8N2O3/c17-9-15-11-5-7-12(8-6-11)19-14-4-2-1-3-13(14)16-10-18/h1-8H |
InChI 键 |
XKGIXRZNVQGALA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)N=C=O |
规范 SMILES |
C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)N=C=O |
同义词 |
2,4'-Diisocyanato[1,1'-oxybisbenzene] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


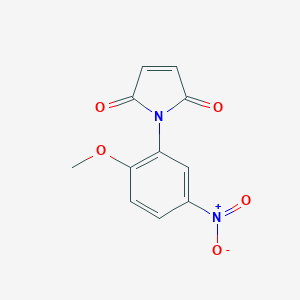
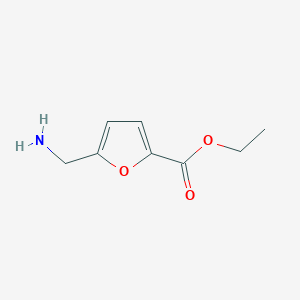
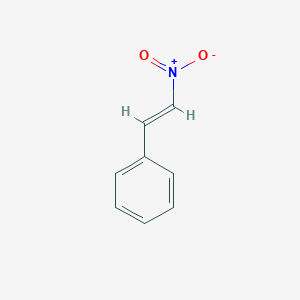

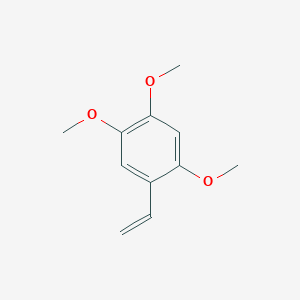
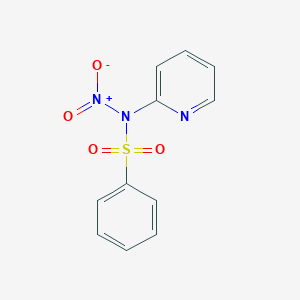
![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)


![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
